Minimal Central CB1 Receptor Activity in Vivo Compared to MEPIRAPIM
In a cannabimimetic mouse model, 5F-BEPIRAPIM (NNL-2) produced no hypothermic response at any dose tested, in contrast to its close analog MEPIRAPIM, which induced a mild hypothermic response at the highest dose of 30 mg/kg [1]. This in vivo data is crucial as hypothermia is a canonical indicator of central CB1 receptor activation. The absence of this effect for 5F-BEPIRAPIM suggests its pharmacological profile is not driven by CB1 agonism, making it a distinct research tool [2].
| Evidence Dimension | In Vivo Hypothermic Response (CB1 Activity) |
|---|---|
| Target Compound Data | No hypothermia observed |
| Comparator Or Baseline | MEPIRAPIM: Mild hypothermia at 30 mg/kg |
| Quantified Difference | Qualitative difference in response; MEPIRAPIM shows mild hypothermia, 5F-BEPIRAPIM shows none. |
| Conditions | Cannabimimetic mouse model, administered intraperitoneally (i.p.) |
Why This Matters
This demonstrates that 5F-BEPIRAPIM cannot be used as a substitute for MEPIRAPIM or other CB1 agonists in research, and its distinct in vivo profile is critical for studies seeking to dissect CB1-independent pathways.
- [1] Kevin, R. C., Mirlohi, S., Manning, J. J., Boyd, R., Cairns, E. A., Ametovski, A., ... & Banister, S. D. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. ACS Chemical Neuroscience, 13(9), 1395-1409. View Source
- [2] Kevin, R. C., Mirlohi, S., Manning, J. J., Boyd, R., Cairns, E. A., Ametovski, A., ... & Banister, S. D. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. ACS Chemical Neuroscience, 13(9), 1395-1409. View Source
